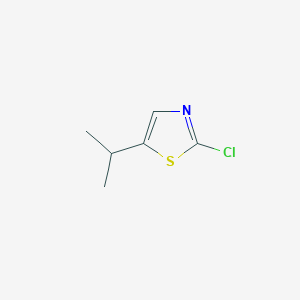

2-Chloro-5-isopropylthiazole

Description

BenchChem offers high-quality 2-Chloro-5-isopropylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-isopropylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLXVVIGZJMGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 2-Chloro-5-isopropylthiazole: Structure, Properties, and Synthetic Applications

As a Senior Application Scientist, I frequently encounter challenges in the rational design of active pharmaceutical ingredients (APIs) and agrochemicals where steric tuning and electronic activation must be perfectly balanced. 2-Chloro-5-isopropylthiazole is a prime example of a bifunctional scaffold that achieves this balance. The electron-withdrawing chlorine atom at the C2 position highly activates the ring for nucleophilic and metal-catalyzed cross-coupling reactions, while the bulky, electron-donating isopropyl group at the C5 position imparts critical lipophilicity (LogP) and steric shielding.

This whitepaper provides an in-depth analysis of its structural properties, validated synthetic methodologies, and mechanistic reactivity to guide your drug development workflows.

Structural and Physicochemical Profiling

Understanding the fundamental parameters of a building block is the first step in predicting its behavior in complex synthetic routes. The thiazole core is a five-membered aromatic ring containing nitrogen and sulfur. The substitution pattern in 2-chloro-5-isopropylthiazole creates a highly polarized system.

Table 1: Core Physicochemical Properties

| Parameter | Value |

| Chemical Name | 2-Chloro-5-isopropylthiazole |

| CAS Registry Number | 83350-90-7[1][2] |

| Molecular Formula | C6H8ClNS |

| Molecular Weight | 161.65 g/mol [1] |

| Structural Class | Halogenated Heterocycle |

To expand the utility of this core, several functionalized derivatives have been developed, particularly those bearing carboxylic acid or ester moieties at the C4 position, enabling orthogonal reactivity.

Table 2: Key Functional Derivatives

| Derivative Name | CAS Number | Molecular Weight | Primary Utility |

| 2-Chloro-5-isopropylthiazole-4-carboxylic acid | 886360-70-9[3] | 205.66 g/mol | Direct API amidation, peptide coupling |

| Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | 81569-27-9[4] | 219.69 g/mol | Protected precursor for multi-step synthesis |

Mechanistic Reactivity & Logical Workflows

The strategic value of 2-chloro-5-isopropylthiazole lies in the differential reactivity of its functional groups. The C2-Cl bond is inherently weak and highly polarized by the adjacent nitrogen atom, making it an excellent electrophile.

Fig 1: Divergent reactivity pathways of the 2-chloro-5-isopropylthiazole scaffold.

Validated Synthetic Methodology

The foundational synthesis of this scaffold was elegantly documented by Sunagawa et al. in their seminal work on heterocyclic propylamine derivatives[5][6]. Direct chlorination of an unfunctionalized thiazole ring is notoriously unselective and low-yielding. Therefore, the optimal route involves a de novo ring construction followed by a Sandmeyer-type functionalization.

Fig 2: Three-stage synthetic workflow for 2-chloro-5-isopropylthiazole.

Standard Operating Protocol: De Novo Synthesis

To ensure reproducibility, the following protocol is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) to eliminate downstream failures.

Phase 1: Hantzsch Cyclization

-

Reaction Setup: Dissolve thiourea (1.0 equiv) in anhydrous ethanol. Slowly add α-chloroisovaleraldehyde (1.05 equiv) under continuous stirring at room temperature[6].

-

Mechanistic Causality: The slight stoichiometric excess of the aldehyde ensures the complete consumption of thiourea. Unreacted thiourea acts as a potent poison in the subsequent diazotization step by competitively reacting with nitrous acid.

-

Execution & IPC: Heat the mixture to reflux for 2–4 hours.

-

Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the UV-active aldehyde spot confirms successful cyclization.

-

-

Isolation: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3, and extract with dichloromethane to yield the intermediate, 2-amino-5-isopropylthiazole[5].

Phase 2: Diazotization & Sandmeyer Chlorination

-

Reaction Setup: Suspend the isolated 2-amino-5-isopropylthiazole in aqueous HCl (20% v/v) and chill the reactor to 0–5 °C using an ice-salt bath.

-

Mechanistic Causality: Thiazolyl diazonium species are highly unstable and prone to rapid hydrolysis. Strict thermodynamic control (<5 °C) prevents the degradation of the intermediate into an unwanted 2-hydroxy-5-isopropylthiazole byproduct.

-

Diazotization: Add an aqueous solution of NaNO2 (1.1 equiv) dropwise over 30 minutes.

-

Self-Validation: Perform a starch-iodide paper test. An immediate blue-black color change confirms the presence of excess nitrous acid, validating that complete diazotization has occurred.

-

-

Sandmeyer Coupling: Slowly transfer the cold diazonium solution via cannula into a vigorously stirring solution of CuCl (1.2 equiv) in concentrated HCl at room temperature.

-

Mechanistic Causality: Copper(I) chloride acts as a single-electron transfer (SET) catalyst. It reduces the diazonium salt to an aryl radical, driving the extrusion of N2 gas, and rapidly donates a chlorine atom to selectively install the halide at the C2 position.

-

Completion & IPC:

-

Self-Validation: Monitor nitrogen gas evolution. The complete cessation of bubbling is the physical indicator that the diazonium intermediate has fully decomposed into the target product.

-

-

Purification: Extract the aqueous layer with diethyl ether, wash with brine, dry over anhydrous Na2SO4, and purify via vacuum distillation to afford pure 2-chloro-5-isopropylthiazole.

References

-

Title: Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | C8H10ClNO2S Source: National Institutes of Health (NIH) PubChem URL: [Link]

-

Title: Synthesis of Organic Bases. VIII. Synthesis of Heterocyclic Propylamine Derivatives. (1) Source: YAKUGAKU ZASSHI (J-STAGE) URL: [Link]

Sources

- 1. 2-chloro-5-(propan-2-yl)-1,3-thiazole - CAS号 83350-90-7 - 摩熵化学 [molaid.com]

- 2. molcore.com [molcore.com]

- 3. 886360-70-9|2-Chloro-5-isopropylthiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | C8H10ClNO2S | CID 13015589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Organic Bases. VIII [jstage.jst.go.jp]

- 6. YAKUGAKU ZASSHI [jstage.jst.go.jp]

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate CAS 81569-27-9 supplier

An In-depth Technical Guide to Methyl 2-chloro-5-isopropylthiazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate (CAS No. 81569-27-9), a key heterocyclic building block for researchers in drug discovery and chemical synthesis. This document details the compound's physicochemical properties, supplier information, plausible synthetic pathways, and its applications as an intermediate. Furthermore, it offers a detailed, field-proven protocol for its handling and use in a representative chemical reaction, alongside essential safety and handling information. This guide is intended to serve as a vital resource for scientists and professionals, enabling them to effectively procure, handle, and utilize this versatile reagent in their research and development endeavors.

Chemical Identity and Properties

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] The chloro-substituent at the 2-position and the carboxylate at the 4-position make it a versatile intermediate for further chemical modification, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source(s) |

| CAS Number | 81569-27-9 | [2][3][4] |

| Molecular Formula | C₈H₁₀ClNO₂S | [4] |

| Molecular Weight | 219.69 g/mol | [4] |

| Physical Form | Solid | [2] |

| Purity | ≥98% (Typical) | |

| IUPAC Name | methyl 2-chloro-5-isopropyl-1,3-thiazole-4-carboxylate | |

| SMILES String | O=C(OC)C1=C(C(C)C)SC(Cl)=N1 | [2] |

| InChI Key | SEDCUPKYEPBQEQ-UHFFFAOYSA-N | [2] |

| Storage | 4°C, stored under nitrogen |

Supplier and Procurement Information

This compound is available through several specialized chemical suppliers catering to the research and development market. It is typically sold in quantities ranging from grams to kilograms. When procuring this material, it is important to note that some suppliers provide it for early discovery research and may not include extensive analytical data, placing the responsibility of identity and purity confirmation on the buyer.

Table 2: Example Supplier and Purchasing Information

| Supplier | Example Pack Size | Example Price (USD) | Part Number / MDL |

| MilliporeSigma (Sigma-Aldrich) | Varies | Inquire for Pricing | CIAH99BC9B1D / MFCD09265506 |

| Matrix Scientific | 1.00 g | $227.00 | 81569-27-9 |

| Matrix Scientific | 5.00 g | $750.00 | 81569-27-9 |

| ChemScene LLC | Varies | Inquire for Pricing | CS-0119864 |

Note: Prices and availability are subject to change and are provided for illustrative purposes only. Researchers should contact suppliers directly for current information.

Synthesis and Chemical Logic

The synthesis of 2-chlorothiazole derivatives often originates from more accessible 2-aminothiazole precursors. A common and industrially relevant method for this transformation is the Sandmeyer reaction. This diazotization reaction allows for the conversion of the amino group into a diazonium salt, which is subsequently displaced by a chloride ion, typically from a copper(I) chloride catalyst.

The general logic for synthesizing the title compound would likely involve the cyclization of a thioamide with an α-haloketone or a related species to form the 2-aminothiazole core, followed by the Sandmeyer reaction to install the 2-chloro substituent. The specific starting materials would be selected to yield the desired 5-isopropyl and 4-methoxycarbonyl substitution pattern on the final product. The patent literature for related structures, such as 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, confirms the utility of the Sandmeyer reaction on 2-amino-thiazole derivatives.[5]

Figure 1: Plausible synthetic pathway via the Sandmeyer reaction.

Applications in Drug Discovery and Agrochemicals

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate serves as a valuable building block for synthesizing more complex target molecules. Its utility stems from the reactivity of the 2-chloro position, which can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of diverse functional groups.

The thiazole core is a privileged structure in medicinal chemistry, appearing in drugs with anticancer, anti-inflammatory, and antimicrobial properties.[1][6] For instance, novel thiazole-based compounds have been investigated as potential therapeutic agents against pathogenic amoebas.[7] Additionally, the broader class of chlorothiazole compounds are critical intermediates in the synthesis of neonicotinoid insecticides, such as clothianidin and thiamethoxam, highlighting their importance in agrochemical research.[8] Researchers can leverage this reagent to construct libraries of novel thiazole derivatives for screening against various biological targets.

Experimental Protocol: Handling and Use in a Representative Reaction

The following protocol describes a general procedure for a nucleophilic aromatic substitution reaction using Methyl 2-chloro-5-isopropylthiazole-4-carboxylate with a generic primary amine. This serves as a template for synthesizing more complex aminated thiazole derivatives.

Causality and Experimental Choices:

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is chosen to dissolve the polar starting materials and facilitate the SNAr reaction.

-

Base: An organic, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

-

Temperature: The reaction is often heated to overcome the activation energy for the substitution on the heterocyclic ring. A temperature of 80-100 °C is a common starting point.

-

Workup: An aqueous workup with an organic solvent like Ethyl Acetate (EtOAc) is used to remove the polar solvent (DMF) and inorganic salts. A final purification by column chromatography is standard for isolating high-purity products in a research setting.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve Methyl 2-chloro-5-isopropylthiazole-4-carboxylate (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

-

Addition of Amine: Add the desired primary amine (1.1 eq) to the stirred solution.

-

Addition of Base: Add DIPEA (2.0 eq) to the reaction mixture.

-

Reaction: Equip the flask with a condenser and heat the mixture to 90 °C using an oil bath. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cooling and Quench: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with Ethyl Acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the final product.

Figure 2: General experimental workflow for SNAr reaction.

Safety and Handling

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is a chemical that must be handled with appropriate safety precautions in a laboratory setting. The following information is derived from supplier safety data.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [9] |

| Signal Word | Warning | [9] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11]

-

Avoid direct contact with skin and eyes.[11] In case of contact, rinse the affected area immediately and thoroughly with water.[12]

-

Avoid inhalation of dust or vapors.[11]

-

Store the compound in a tightly sealed container in a cool, dry place as recommended.[2][10]

References

-

methyl 2-chloro-5-isopropylthiazole-4-carboxylate. (n.d.). Reagent Database. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET. (2012, August 6). Retrieved from [Link]

- EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (n.d.). Google Patents.

-

Al-Salahi, R., et al. (2025, July 31). Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. PLOS ONE. Retrieved from [Link]

- CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole. (n.d.). Google Patents.

-

Method for preparing 2-chlorine-5 chloromethyl thiazole. (2014, October 29). Eureka | Patsnap. Retrieved from [Link]

- Process for the preparation of chlorothiazole derivatives. (n.d.). European Patent Office - EP 0446913 A1.

-

Cai, W.-X., et al. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Retrieved from [Link]

-

Hawash, M., et al. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Retrieved from [Link]

Sources

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-chloro-5-isopropylthiazole-4-carboxylate 81569-27-9 [sigmaaldrich.cn]

- 3. 81569-27-9 Cas No. | Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | Matrix Scientific [matrixscientific.com]

- 4. METHYL 2-CHLORO-5-ISOPROPYLTHIAZOLE-4-CARBOXYLATE CAS 81569-27-9 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 5. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 9. Ethyl 2-chloro-5-methylthiazole-4-carboxylate | 907545-27-1 [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. aaronchem.com [aaronchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The 2-Chloro-5-isopropylthiazole Scaffold: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary

The thiazole ring—a five-membered aromatic heterocycle containing sulfur and nitrogen—is a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and antiviral properties[1]. Within this chemical space, 2-chloro-5-isopropylthiazole (CAS 83350-90-7) and its functionalized derivatives, such as methyl 2-chloro-5-isopropylthiazole-4-carboxylate (CAS 81569-27-9), have emerged as highly versatile synthetic building blocks[2][3].

As drug development increasingly targets complex biological interfaces, the strategic placement of the isopropyl and chloro groups on the thiazole core provides an optimal balance of steric shielding, electronic activation, and lipophilicity. This technical guide explores the physicochemical rationale behind this scaffold, its primary application in the synthesis of antiparasitic DNA minor groove binders (MGBs), and the self-validating experimental protocols required for its manipulation.

Physicochemical Properties & Molecular Rationale

The utility of the 2-chloro-5-isopropylthiazole scaffold is driven by its highly tunable structural features. Understanding the causality behind these features is critical for rational drug design:

-

The C2-Chloro Group (Electronic Activation): The chlorine atom at the C2 position is highly activated due to the electron-withdrawing nature of the adjacent imine-like nitrogen atom. This makes it an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[4].

-

The C5-Isopropyl Group (Steric & Lipophilic Control): The isopropyl moiety serves two critical functions. First, it provides localized steric bulk that blocks the C5 position, preventing unwanted side reactions and ensuring high regioselectivity during C2 functionalization[1]. Second, it significantly enhances the lipophilicity (LogP) of the molecule, which is essential for penetrating robust biological barriers, such as the cell walls of parasitic cysts.

-

The C4-Carboxylate (Downstream Elongation): Present in key derivatives, the ester functionality allows for downstream hydrolysis and amide bond formation, enabling the construction of extended pharmacophores[1].

Table 1: Physicochemical Profile of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate

| Property | Value / Observation | Strategic Rationale & Impact |

| CAS Number | 81569-27-9 | Unique identifier for the esterified building block[2]. |

| Molecular Formula | C8H10ClNO2S | Defines the core mass (MW: ~219.69 g/mol ) and elemental composition. |

| Physical Form | Solid / Pale yellow oil | Unlike its 2-amino precursor (crystalline due to H-bonding), the deaminated ester often presents as an oil. Dictates handling; stored at 4°C under N2[1][2]. |

| Purity Standards | ≥95% to 98% | High purity is required to prevent catalytic poisoning during downstream palladium cross-coupling steps[2][3]. |

| Reactivity Sites | C2 (Cl), C4 (Ester) | C2 allows for SNAr/Coupling; C4 allows for hydrolysis and amide bond formation[1]. |

Medicinal Chemistry Applications: DNA Minor Groove Binders (MGBs)

A primary research application of the 5-isopropylthiazole-4-carboxylate scaffold is acting as a key intermediate in the development of novel DNA minor groove binders (MGBs)[1].

Causality in Drug Design: These MGBs are designed to target the AT-rich regions of the DNA minor groove. The crescent shape of linked thiazole rings perfectly complements the convex topography of the DNA minor groove. The C5-isopropyl groups project outward, interacting favorably with the walls of the groove via van der Waals forces, while the heterocyclic core engages in critical hydrogen bonding with the DNA base pairs.

These MGBs are currently being explored as potent therapeutic agents against severe parasitic infections, notably those caused by Acanthamoeba castellanii[1]. In vitro assays have demonstrated their efficacy against both the active trophozoite and the highly resistant cyst forms of the amoeba by disrupting DNA replication and transcription[1].

Mechanism of Action for Thiazole-based MGBs against Acanthamoeba castellanii.

Advanced Synthetic Methodologies & Experimental Protocols

To fully leverage this scaffold, robust and self-validating synthetic protocols are required. The following methodologies detail the synthesis and functionalization of the core.

Protocol 1: Synthesis of the Core Scaffold via Sandmeyer-Type Chlorination

Historical syntheses establish the core via the diazotization of 2-amino-5-isopropylthiazole[5].

-

Causality: The 2-amino group is notoriously resistant to direct nucleophilic displacement. By converting it to a diazonium salt, we create an exceptional leaving group (N₂ gas), which is rapidly trapped by the chloride ion in the presence of a copper(I) catalyst, ensuring high regiofidelity at the C2 position.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-amino-5-isopropylthiazole (1.0 equiv) in a mixture of concentrated HCl and water (1:1 v/v) and cool to 0°C in an ice-salt bath.

-

Diazotization: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, maintaining the internal temperature strictly below 5°C to prevent premature diazonium decomposition.

-

Halogenation: Transfer the cold diazonium solution dropwise into a vigorously stirred solution of copper(I) chloride (CuCl, 1.2 equiv) in concentrated HCl at room temperature.

-

Self-Validation (In-Process Control): Observe the evolution of nitrogen gas. Once gas evolution ceases, sample the reaction mixture. Quench with water, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active, ninhydrin positive) must be completely consumed.

-

Workup & Isolation: Neutralize the mixture carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Final Validation: Analyze the crude product via LC-MS. The mass spectrum must show the characteristic 3:1 isotopic ratio of the [M+H]⁺ peak, confirming the successful incorporation of a single chlorine atom.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

-

Causality: To build the extended MGB structure, the C2-chloro group is replaced with an aryl or heteroaryl group. The bulky C5-isopropyl group sterically directs the palladium oxidative addition exclusively to the C2-Cl bond, preventing off-target metalation.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-chloro-5-isopropylthiazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Solvent & Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Add the catalyst, Pd(dppf)Cl₂ (0.05 equiv). Causality: Dioxane provides solubility for the organic components, while water dissolves the inorganic base, facilitating the crucial transmetalation step. The bidentate dppf ligand stabilizes the palladium intermediate against the steric bulk of the isopropyl group.

-

Execution: Purge the flask with nitrogen (3 cycles). Heat the mixture to 90°C for 12 hours.

-

Self-Validation (In-Process Control): Monitor via UPLC-MS. The reaction is validated as complete when the peak for the chlorinated starting material disappears and a new peak corresponding to the exact mass of the coupled product emerges.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic phase via flash column chromatography.

Retrosynthetic and forward synthetic workflow for thiazole-based MGBs.

References

-

Synthesis of Organic Bases. VIII. J-STAGE (Journal of the Pharmaceutical Society of Japan). Available at:[Link]

-

CAS 83350-90-7 | 2-Chloro-5-isopropylthiazole, ≥95%. Howei Pharm. Available at:[Link]

Sources

- 1. Methyl 5-isopropylthiazole-4-carboxylate|81569-25-7 [benchchem.com]

- 2. Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | 81569-27-9 [sigmaaldrich.com]

- 3. CAS 83350-90-7 | 2-Chloro-5-isopropylthiazole,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 4. 885229-41-4 | 1-(2-Chlorothiazol-5-yl)ethanone | Chlorides | Ambeed.com [ambeed.com]

- 5. Synthesis of Organic Bases. VIII [jstage.jst.go.jp]

The Chemical Divergence of 2-Amino- and 2-Chloro-5-isopropylthiazole: A Mechanistic and Synthetic Guide

Executive Overview

In the landscape of modern medicinal chemistry, 1,3-thiazole derivatives serve as privileged scaffolds due to their robust metabolic stability and ability to participate in diverse binding interactions. Among these, 2-amino-5-isopropylthiazole and 2-chloro-5-isopropylthiazole (along with their carboxylate ester derivatives) represent two critical, yet functionally divergent, synthetic nodes.

As a Senior Application Scientist, I frequently observe that the decision to utilize the 2-amino versus the 2-chloro building block fundamentally alters the retrosynthetic logic of a drug discovery program. This whitepaper dissects the physicochemical differences, mechanistic reactivity, and validated synthetic protocols for these two intermediates, providing a comprehensive guide for researchers developing novel therapeutics, such as Protease-Activated Receptor 4 (PAR4) inhibitors and anti-tubercular agents [1][2].

Structural & Physicochemical Profiling

The substitution at the C2 position of the thiazole ring dictates the electronic distribution and the subsequent reactivity of the entire heterocycle.

-

2-Amino-5-isopropylthiazole (AIPT): The primary amine at C2 is strongly electron-donating via resonance (+M effect), enriching the electron density of the thiazole ring. This makes the molecule an excellent nucleophile and a hydrogen-bond donor/acceptor. However, this electron richness can also render the ring susceptible to unwanted electrophilic attacks or oxidative degradation during multi-step syntheses.

-

2-Chloro-5-isopropylthiazole (CIPT): The substitution of the amino group with a chlorine atom introduces a strong inductive electron-withdrawing effect (-I effect). This polarization makes the C2 carbon highly electrophilic, transforming the molecule into an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Quantitative Data Comparison

The following table summarizes the core physicochemical parameters of their widely utilized methyl ester derivatives (Methyl 2-amino-5-isopropylthiazole-4-carboxylate and Methyl 2-chloro-5-isopropylthiazole-4-carboxylate) [3][4].

| Property | Methyl 2-Amino-5-isopropylthiazole-4-carboxylate | Methyl 2-Chloro-5-isopropylthiazole-4-carboxylate |

| CAS Number | 81569-25-7 | 81569-27-9 |

| Molecular Formula | C₈H₁₂N₂O₂S | C₈H₁₀ClNO₂S |

| Molecular Weight | 200.26 g/mol | 219.69 g/mol |

| Physical Form | Solid | Solid |

| Reactivity Profile | Nucleophilic, H-bond donor, Basic | Electrophilic, Cross-coupling partner |

| Storage Requirements | 2-8°C, dry, dark place | 4°C, stored under nitrogen |

| Primary Safety Hazard | Harmful if swallowed/inhaled (H302, H332) | Causes skin/eye irritation (H315, H319) |

Mechanistic Pathways & Reactivity (Causality)

The transformation from the amino-thiazole to the chloro-thiazole is not merely a functional group interconversion; it is a strategic inversion of reactivity (umpolung-like shift at the C2 position).

The Causality of Experimental Choices

When designing a synthetic route toward complex APIs (such as imidazothiadiazole-based PAR4 inhibitors), starting with the 2-amino derivative allows for the initial construction of the thiazole core via the highly reliable Hantzsch synthesis. However, primary aminothiazoles often perform poorly in direct cross-coupling reactions due to competitive coordination of the free amine to palladium or copper catalysts.

To circumvent this, chemists convert the amino group to a chlorine atom via a Sandmeyer-type reaction. The resulting 2-chloro derivative acts as a precise synthetic handle. The chlorine atom is an excellent leaving group, allowing for seamless downstream Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, or direct SNAr reactions with various nucleophiles.

Caption: Synthetic divergence and reactivity profiles of 5-isopropylthiazole derivatives.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of these core intermediates. Each protocol is designed as a self-validating system, ensuring that intermediate quality controls are met before proceeding.

Protocol A: Hantzsch Synthesis of 2-Amino-5-isopropylthiazole

Mechanism: Thiourea acts as a bis-nucleophile. The sulfur atom displaces the alpha-halide of the carbonyl compound, followed by intramolecular condensation of the nitrogen with the carbonyl carbon to close the thiazole ring [1].

-

Preparation: Suspend thiourea (1.0 equiv) in absolute ethanol.

-

Addition: Slowly add α-chloroisovaleraldehyde (1.05 equiv) dropwise at 0°C. Causality: The dropwise addition controls the exothermic SN2 displacement, preventing the degradation of the sensitive aldehyde.

-

Cyclization: Heat the mixture to reflux for 4 hours.

-

Validation (TLC): Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the aldehyde spot and the formation of a highly UV-active lower-Rf spot confirms cyclization.

-

Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Causality: The basic wash neutralizes the HCl byproduct generated during cyclization, releasing the free base of the aminothiazole into the organic layer.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and recrystallize from cyclohexane to yield the pure 2-amino-5-isopropylthiazole.

Protocol B: Non-Aqueous Sandmeyer Conversion to 2-Chloro-5-isopropylthiazole

Mechanism: Radical-mediated dediazoniation. The amine is converted to a diazonium salt, which is reduced by Cu(I) to a transient aryl radical, followed by chlorine abstraction.

Expert Insight: Aqueous diazotization (NaNO₂/HCl) of electron-deficient aminothiazoles often leads to competitive hydrolysis, yielding unwanted 2-hydroxythiazole byproducts. Using an alkyl nitrite in an aprotic solvent suppresses this side reaction, ensuring high fidelity of the halogenation [2].

-

Preparation: Dissolve the 2-amino-5-isopropylthiazole derivative (1.0 equiv) in anhydrous acetonitrile (CH₃CN) under a nitrogen atmosphere.

-

Reagent Addition: Add Copper(II) chloride (or CuBr if the bromo-derivative is desired) (1.5 equiv).

-

Diazotization: Slowly add isopentyl nitrite (1.5 equiv) at room temperature. Causality: Isopentyl nitrite acts as the organic-soluble NO⁺ source. Gas evolution (N₂) will be observed immediately, indicating the decomposition of the diazonium intermediate.

-

Heating: Heat the reaction mixture to 60-80°C for 3 hours to drive the radical conversion to completion.

-

Validation (LC-MS): Confirm the complete consumption of the starting mass (e.g., m/z 201 for the methyl ester) and the appearance of the chloro-isotope pattern (m/z 220/222).

-

Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual copper salts, dry, and purify via flash column chromatography.

Applications in Medicinal Chemistry: PAR4 Inhibition

A prominent application of the 2-chloro-5-isopropylthiazole scaffold is in the synthesis of imidazothiadiazole and imidazopyrazine derivatives, which act as potent inhibitors of Protease-Activated Receptor 4 (PAR4) [2].

Alpha-thrombin activates platelets by cleaving the N-terminal extracellular domain of PAR receptors. This cleavage unmasks a cryptic ligand that folds back and binds to the receptor itself—a process known as the "tethered ligand mechanism." Thiazole-derived PAR4 inhibitors synthesized from CIPT act as competitive antagonists, blocking this intramolecular binding and thereby preventing atherothrombotic vascular occlusions.

Caption: Mechanism of PAR4 activation by thrombin and targeted inhibition by thiazole derivatives.

By understanding the distinct reactivity profiles of 2-amino- and 2-chloro-5-isopropylthiazole, process chemists and drug discovery scientists can rationally design synthetic routes that maximize yield, minimize byproducts, and efficiently access complex therapeutic pharmacophores.

References

-

Sunagawa, G., Okada, S., & Hamatsu, H. (1954). Synthesis of Organic Bases. VIII. YAKUGAKU ZASSHI (Journal of the Pharmaceutical Society of Japan). Retrieved from[Link]

- Priestko, S. G., et al. (2017). Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors for treating platelet aggregation. U.S. Patent No. 9,688,695 B2. Google Patents.

Physical Properties and Synthetic Characterization of 5-Isopropyl Substituted Chlorothiazoles

Executive Summary

The 5-isopropyl substituted chlorothiazole scaffold represents a critical structural motif in modern medicinal chemistry and agrochemical development. This guide focuses on the physicochemical characterization and synthesis of two primary derivatives: the core scaffold 2-chloro-5-isopropylthiazole and the functionalized intermediate 2-chloro-5-(chloromethyl)thiazole .

These compounds serve as high-value building blocks for:

-

Pharmaceuticals: HIV protease inhibitors (e.g., Ritonavir analogues) and DNA minor groove binders.

-

Agrochemicals: Neonicotinoid insecticides (e.g., Thiamethoxam, Clothianidin) where the chlorothiazole moiety confers metabolic stability and target specificity.

-

Drug Design: The 5-isopropyl group acts as a lipophilic "anchor," modulating LogP and providing steric bulk to fill hydrophobic pockets in protein targets.

Physicochemical Profile

The introduction of an isopropyl group at the 5-position significantly alters the electronic and steric landscape of the thiazole ring compared to its unbranched counterparts.

Comparative Physical Properties

The following data consolidates experimental values for the chloromethyl derivative and predictive models for the core isopropyl scaffold.

| Property | 2-Chloro-5-(chloromethyl)thiazole | 2-Chloro-5-isopropylthiazole |

| CAS Number | 105827-91-6 | 886360-70-9 (Acid deriv.) / N/A (Base) |

| Molecular Weight | 168.04 g/mol | 161.65 g/mol |

| Physical State | Colorless to pale yellow liquid/crystal | Colorless oil (Predicted) |

| Melting Point | 30–31 °C | < 20 °C (Predicted) |

| Boiling Point | 97 °C @ 6 mmHg (~225 °C atm) | ~195–205 °C (Predicted) |

| Density | 1.503 g/cm³ | ~1.25 g/cm³ (Estimated) |

| Refractive Index | 1.583 | 1.54–1.56 (Estimated) |

| LogP (Lipophilicity) | 2.54 | 3.01 |

| Flash Point | 116.3 °C | > 90 °C |

| Solubility | MeOH, DCM, Toluene, EtOAc | DCM, EtOAc, DMSO |

Technical Note: The high density of the chloromethyl derivative (1.503 g/cm³) is characteristic of poly-halogenated heterocycles. Handling requires specific volumetric adjustments during scale-up.

Solubility and Stability

-

Hydrolytic Stability: The 2-chloro position is relatively stable to neutral hydrolysis but susceptible to nucleophilic aromatic substitution (

) under basic conditions (e.g., alkoxides, thiols). The 5-chloromethyl group is highly reactive and moisture-sensitive, readily hydrolyzing to the alcohol. -

Thermal Stability: Stable up to ~150°C. Distillation must be performed under reduced pressure to prevent polymerization or decomposition of the chloromethyl moiety.

Synthetic Methodologies

This section details the two primary routes for accessing these scaffolds: the Hantzsch Thiazole Synthesis for the isopropyl core and Direct Chlorination for the chloromethyl derivative.

Workflow Visualization

The following diagram outlines the divergent synthetic pathways.

Caption: Divergent synthetic pathways for 5-isopropyl and 5-chloromethyl thiazole derivatives.

Protocol A: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

This method utilizes the chlorination of allyl isothiocyanates, a preferred industrial route due to high atom economy.

Reagents:

-

Allyl isothiocyanate (or 2-chloroallyl isomer)[1]

-

Chlorine gas (

) or Sulfuryl Chloride ( -

Solvent: Chloroform (

) or Acetonitrile (

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a reflux condenser vented to a NaOH scrubber (to neutralize HCl/SO2 gas).

-

Charge: Add 2-chloroallyl isothiocyanate (1.0 eq) and chloroform (5-10 volumes).

-

Chlorination: Cool the mixture to 0–5°C. Slowly introduce

gas or dropwise add-

Critical Control Point: Maintain internal temperature <30°C to prevent polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by GC until starting material is <1%.

-

Workup: Concentrate the mixture under reduced pressure to remove solvent and excess HCl.

-

Purification: Distill the residue under high vacuum (target 97°C at 6 mmHg).

-

Yield: Typically 40–60%.

-

Purity: >98% (GC).[2]

-

Protocol B: Sandmeyer Transformation to 2-Chloro-5-isopropylthiazole

Used when the specific 5-isopropyl core is required without the reactive chloromethyl group.

-

Diazotization: Dissolve 2-amino-5-isopropylthiazole in conc. HCl at 0°C. Add

(1.1 eq) aqueous solution dropwise, keeping T < 5°C. -

Substitution: Transfer the diazonium salt solution slowly into a stirred solution of CuCl (1.2 eq) in conc. HCl at 0°C.

-

Workup: Allow to warm to RT, then heat to 60°C for 1 hour. Neutralize with

, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).

Structural Characterization (Spectroscopy)

Correct identification relies on distinguishing the isopropyl signals from the thiazole backbone.

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,-

Thiazole Ring Proton (H4): Singlet (

) at 7.20 – 7.40 ppm . This shift is diagnostic; a shift downfield indicates electron-withdrawing substitution at position 2 (e.g., Cl). -

Isopropyl Methine (-CH-): Septet (

) at 3.10 – 3.30 ppm ( -

Isopropyl Methyls (-(CH3)2): Doublet (

) at 1.25 – 1.35 ppm ( -

For Chloromethyl derivative: The isopropyl signals are replaced by a singlet at 4.60 – 4.70 ppm (

).

Mass Spectrometry (MS)

-

Isotope Pattern: The presence of Chlorine results in a characteristic M / M+2 ratio of 3:1 .

-

Fragmentation:

-

Loss of Methyl (

) from isopropyl. -

Loss of Cl (

). -

Thiazole ring cleavage (typically retro-Ritter type fragmentation).

-

Applications in Drug Design[2][6]

Bioisosterism and Sterics

The 5-isopropyl-2-chlorothiazole moiety is a bioisostere for substituted pyridines and phenyl rings.

-

Steric Occlusion: The isopropyl group (Molar Refractivity ~15) provides significant bulk, often used to fill hydrophobic pockets (e.g., S1/S2 subsites in proteases) or to twist the molecule out of planarity, improving solubility.

-

Metabolic Blocking: Substitution at the 5-position blocks the primary site of metabolic oxidation on the thiazole ring, extending half-life (

).

Reactivity in SAR

The 2-chloro group is a "handle" for further functionalization:

- Reactions: Displacement with amines yields 2-aminothiazoles (common in kinase inhibitors).

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids generates 2-aryl-5-isopropylthiazoles, expanding the library for Structure-Activity Relationship (SAR) studies.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76429, 2-Chlorothiazole. Retrieved from [Link]

-

LookChem. (2025). Physical Properties of 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]

Sources

2-Chloro-5-isopropylthiazole: Comprehensive Safety, Handling, and Operational Protocols in Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Operational Whitepaper

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, functionalized thiazoles serve as privileged scaffolds. Specifically, 2-Chloro-5-isopropylthiazole (CAS 83350-90-7) and its esterified derivatives, such as Methyl 2-chloro-5-isopropylthiazole-4-carboxylate (CAS 81569-27-9) , are critical electrophilic building blocks[1][2]. These compounds are extensively utilized in the synthesis of DNA minor groove binders (MGBs) and novel anti-parasitic agents[3].

From an operational standpoint, the utility of this molecule is intrinsically linked to its hazard profile. As a Senior Application Scientist, I emphasize that understanding the causality of a chemical's reactivity is the foundation of both synthetic success and laboratory safety. The highly electrophilic C2 position of the thiazole ring—activated by the adjacent electronegative nitrogen and sulfur atoms—makes the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). However, this exact electrophilicity is what drives its toxicity: the molecule can readily alkylate nucleophilic amino acid residues (e.g., cysteine, lysine) in biological proteins, leading to severe skin, eye, and respiratory irritation[4][5].

Physicochemical Profiling & Hazard Assessment

Before initiating any workflow, it is mandatory to establish a baseline understanding of the compound's physical and hazardous properties. The following data synthesizes standard Safety Data Sheet (SDS) parameters for 2-Chloro-5-isopropylthiazole and its immediate derivatives[4][6][7].

| Parameter | Specification / Data | Operational Implication |

| CAS Number | 83350-90-7 (Base) / 81569-27-9 (Ester) | Ensure correct catalog verification prior to procurement. |

| Molecular Formula | C6H8ClNS | High heteroatom count dictates solubility in polar aprotic solvents. |

| Molecular Weight | 161.65 g/mol | Low molecular weight increases volatility; handle strictly in a fume hood. |

| GHS Hazard Statements | H302, H315, H319, H335 | Acute toxicity via ingestion; potent mucosal and dermal irritant. |

| GHS Precautionary | P261, P280, P305+P351+P338 | Mandates respiratory protection and immediate eye-wash availability. |

| Storage Conditions | Inert atmosphere (N2/Ar), 2–8°C | Prevents oxidative degradation of the electron-rich thiazole core. |

Self-Validating Handling Protocols

Every protocol in a high-stakes drug development lab must be a self-validating system. This means integrating real-time checks to confirm that safety and operational parameters are met before proceeding to the next step.

Step-by-Step Weighing and Transfer Methodology

-

Environmental Verification:

-

Action: Activate the chemical fume hood and verify the digital face velocity readout is ≥100 feet per minute (fpm).

-

Validation: Tape a small Kimwipe strip to the sash; an inward pull visually confirms negative pressure.

-

-

PPE Selection & Rationale:

-

Action: Don a flame-resistant lab coat, safety goggles (EN 166 compliant), and double-layer nitrile gloves (EN 374 compliant)[8][9].

-

Causality: The lipophilic isopropyl group enhances the molecule's ability to penetrate standard latex. Double-gloving ensures that if the outer layer is breached, the inner layer provides a critical buffer window for removal.

-

-

Static-Free Transfer:

-

Action: Use a grounded, static-dissipative spatulas for solid derivatives (like the 4-carboxylic acid variant).

-

Causality: Halogenated heterocycles can accumulate static charge during friction, risking micro-dispersion of toxic dust into the ambient hood environment[10].

-

-

Atmospheric Sealing:

-

Action: Post-transfer, purge the source container with Argon before sealing.

-

Validation: Use a positive-pressure bubbler on the Schlenk line to visually confirm inert gas displacement before capping.

-

Emergency Response & Spill Workflow

In the event of a breach, rapid, algorithmic decision-making is required. Chlorothiazole derivatives are toxic to aquatic life and must never be routed into standard aqueous waste streams[10][11].

Figure 1: Algorithmic decision tree for 2-Chloro-5-isopropylthiazole spill containment and decontamination.

Spill Neutralization Protocol:

-

Isolate: Immediately halt all nearby heat sources, as thiazole derivatives can be combustible[5][12].

-

Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for the initial absorption[13].

-

Decontaminate: Wash the affected surface with a 5% sodium bicarbonate solution to neutralize any trace acidic byproducts, followed by an isopropanol wipe to dissolve residual organic films.

Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-Chloro-5-isopropylthiazole is its participation in SNAr reactions to generate functionalized APIs. The following workflow details a self-validating synthetic protocol.

Figure 2: Mechanistic pathway of SNAr utilizing 2-Chloro-5-isopropylthiazole.

Standard Operating Procedure (SOP) for SNAr:

-

Preparation: Charge an oven-dried, 2-neck round-bottom flask with the nucleophile (1.1 equivalents) and anhydrous K2CO3 (2.0 equivalents) under an Argon atmosphere.

-

Solvent Addition: Inject anhydrous Dimethylformamide (DMF) via syringe. Causality: DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving the carbonate anion naked and highly basic, accelerating the deprotonation of the nucleophile.

-

Electrophile Introduction: Dissolve 2-Chloro-5-isopropylthiazole (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture at 0°C. Validation: The dropwise addition prevents rapid exothermic spikes, minimizing the formation of bis-alkylated byproducts.

-

Thermal Cycling: Gradually warm the reaction to 80°C. Monitor the consumption of the chlorinated starting material via TLC (Hexanes/EtOAc 3:1). Validation: Complete disappearance of the high-Rf UV-active spot confirms the conversion of the electrophile.

-

Quench & Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over MgSO4, and concentrate in vacuo.

References

-

Howei Pharm. "CAS 83350-90-7 | 2-Chloro-5-isopropylthiazole, ≥95% - Product & Service Solutions." Retrieved from: [Link]

Sources

- 1. Methyl 2-chloro-5-isopropylthiazole-4-carboxylate 81569-27-9 [sigmaaldrich.com]

- 2. CAS 83350-90-7 | 2-Chloro-5-isopropylthiazole,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. CAS 83350-90-7 | 2-Chloro-5-isopropylthiazole,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 7. FCKeditor - Resources Browser [alternative-therapies.com]

- 8. afgsci.com [afgsci.com]

- 9. echemi.com [echemi.com]

- 10. zycz.cato-chem.com [zycz.cato-chem.com]

- 11. villacrop.co.za [villacrop.co.za]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Physicochemical Profiling and Process Engineering of 2-Chloro-5-isopropylthiazole (CAS 83350-90-7)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacological Significance

In modern pharmaceutical development, heterocyclic building blocks form the architectural core of numerous active pharmaceutical ingredients (APIs). 2-Chloro-5-isopropylthiazole (CAS 83350-90-7) is a highly specialized, electrophilic thiazole derivative [1]. It serves as a critical intermediate in the synthesis of neurogenic disorder therapeutics (e.g., benzamide derivatives) and complex ingenol esters designed to modulate neutrophil oxidative bursts and treat localized necrotic conditions [1].

As a Senior Application Scientist, I approach the scale-up of such compounds not merely as a synthetic challenge, but as a thermodynamic and physicochemical engineering problem. Understanding the macroscopic properties of this compound—specifically its boiling point and density —is non-negotiable for designing scalable purification workflows, such as vacuum distillation and liquid-liquid extraction.

Physicochemical Data: The Constitutional Isomer Framework

Empirical data for novel or highly specific intermediates like 2-Chloro-5-isopropylthiazole can be sparse in open literature. However, rigorous physicochemical profiling relies on the thermodynamic principles of constitutional isomerism.

2-Chloro-5-isopropylthiazole shares the exact molecular formula (C₆H₈ClNS , MW: 161.65 g/mol ) with a well-characterized clinical compound: Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) [2]. By analyzing Clomethiazole alongside structurally related esters like Methyl 5-isopropylthiazole-4-carboxylate [3], we can establish a highly accurate, predictive physicochemical landscape.

Table 1: Comparative Physicochemical Landscape

| Compound | CAS Number | Molecular Weight | Boiling Point (Atmospheric) | Boiling Point (Vacuum) | Density (g/cm³) |

| 2-Chloro-5-isopropylthiazole | 83350-90-7 | 161.65 g/mol | ~240–245 °C (Predicted) | ~90–95 °C @ 7 mmHg | 1.18–1.22 (Predicted) |

| Clomethiazole (Isomer) | 533-45-9 | 161.65 g/mol | 245.8 °C [2] | 92 °C @ 7 mmHg [2] | 1.233 [2] |

| Methyl 5-isopropylthiazole-4-carboxylate | 81569-26-8 | 185.24 g/mol | ~280 °C [3] | Distillable under high vac | 1.15 ± 0.05 [3] |

Causality in Process Chemistry: The "Why" Behind the Data

Listing properties is insufficient for process engineering; we must understand the causality dictating these values to optimize downstream workflows.

-

Density Causality & Phase Inversion: The density of 2-Chloro-5-isopropylthiazole is driven by the heavy chlorine atom and the sulfur-containing thiazole ring, pushing it above the density of water (~1.2 g/cm³). Field Insight: During aqueous workup, if extracted with ethyl acetate (density 0.90 g/cm³), the organic layer will be on top. However, if extracted with dichloromethane (DCM, density 1.33 g/cm³), the organic layer will be on the bottom. Because the compound's density sits dangerously close to DCM, highly concentrated solutions can cause phase inversion or unbreakable emulsions . Therefore, lighter solvents (MTBE, Ethyl Acetate) are strictly recommended.

-

Boiling Point & Thermal Degradation: The predicted atmospheric boiling point of ~245 °C is a result of strong dipole-dipole interactions from the carbon-chlorine bond and the heteroaromatic ring. However, the branched isopropyl group slightly disrupts van der Waals packing compared to linear isomers, marginally lowering the boiling point. Heating this compound to 245 °C at standard pressure will induce thermal decomposition (cleavage of the C-Cl bond). Thus, vacuum distillation is an absolute requirement.

Self-Validating Experimental Protocols

To transition from predicted models to empirical certainty, the following self-validating methodologies must be employed. A protocol is only trustworthy if it contains internal mechanisms to detect its own failure.

Protocol A: High-Precision Density Determination (Oscillating U-Tube)

Principle: Density is measured via the change in oscillation frequency of a borosilicate glass U-tube.

-

System Calibration (The Validation Step): Flush the U-tube with ultra-pure water at exactly 20.00 °C. The density must read

g/cm³. Next, flush with dry air ( -

Sample Injection: Inject 2 mL of synthesized 2-Chloro-5-isopropylthiazole (CAS 83350-90-7) via a Luer-lock syringe, ensuring zero micro-bubbles are trapped in the U-tube.

-

Thermal Equilibration: Allow the Peltier thermostat to stabilize the sample at 20.00 °C for 5 minutes.

-

Measurement & Post-Validation: Record the density. Immediately flush the system with ethanol, dry, and re-run the water standard. If the post-run water density deviates by >0.00005 g/cm³, the sample measurement is invalidated due to carryover.

Protocol B: Boiling Point Determination via DSC & Visual Verification

Principle: Relying solely on visual capillary methods is prone to human error. We couple Differential Scanning Calorimetry (DSC) with a Thiele tube for orthogonal validation.

-

DSC Endothermic Profiling: Place 5 mg of the compound in a pin-holed aluminum pan. Ramp the temperature at 10 °C/min from 25 °C to 300 °C under nitrogen. Record the onset temperature of the sharp endothermic vaporization peak.

-

Thiele Tube Setup: Attach a sealed capillary tube (open end down) to a thermometer. Submerge in a Thiele tube filled with silicone oil containing 0.5 mL of the sample.

-

Visual Confirmation: Heat the oil gently. When a rapid, continuous stream of bubbles emerges, remove the heat. The exact temperature at which the liquid is drawn back into the capillary is the boiling point.

-

Orthogonal Validation: The visual boiling point must match the DSC endothermic onset within

°C. A mismatch indicates either thermometer miscalibration or sample degradation (which appears as an asymmetric peak on the DSC thermogram).

Visualizing the Workflows

To synthesize this data into actionable intelligence, the following diagrams map the operational logic of handling 2-Chloro-5-isopropylthiazole.

Workflow for the physicochemical characterization and downstream processing of CAS 83350-90-7.

Synthetic pathways utilizing 2-Chloro-5-isopropylthiazole in pharmaceutical development.

References

- Molaid Chemical Database, "2-chloro-5-(propan-2-yl)

- ChemicalBook, "Clomethiazole CAS#: 533-45-9 Physicochemical Properties", ChemicalBook,

- Benchchem, "Methyl 5-isopropylthiazole-4-carboxylate | 81569-25-7 Technical Guide", Benchchem,

Methodological & Application

Nucleophilic substitution reactions of 2-chlorothiazoles

Application Note: Nucleophilic Substitution Strategies for 2-Chlorothiazoles

Executive Summary

The 2-chlorothiazole scaffold is a linchpin in medicinal chemistry, serving as the core architecture for blockbuster drugs like Dasatinib (oncology) and Tiazofurin (antiviral). Unlike its carbocyclic analog (chlorobenzene), 2-chlorothiazole possesses distinct electronic asymmetry induced by the 1,3-heteroatom arrangement. This guide provides a technical roadmap for exploiting the C2-position's electrophilicity, distinguishing between classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed methodologies.

Mechanistic Foundation: The "Aza-Activation" Effect

To design effective experiments, one must understand why the reaction works. The reactivity of 2-chlorothiazole is driven by the inductive withdrawal of the sulfur atom and the ability of the nitrogen atom to act as an electron sink.

When a nucleophile attacks C2, the aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized primarily onto the ring nitrogen. This is the rate-determining step in most SNAr reactions.

Key Insight: The 2-chlorothiazole moiety is significantly more reactive than 2-chloropyridine due to the higher electronegativity of the sulfur atom compared to the -CH=CH- fragment it effectively replaces, making the C2 position highly electrophilic.

Figure 1: Mechanism of SNAr on 2-Chlorothiazole

Caption: The reaction proceeds via an addition-elimination pathway. Stabilization of the anionic intermediate by the ring nitrogen is the critical energetic driver.

Critical Control Parameters

Success in substituting the C2-chlorine depends on three variables.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DMF, DMSO, NMP (Polar Aprotic) | These solvents solvate cations (Na+, K+) well but leave the nucleophilic anion "naked" and highly reactive. They also stabilize the polar Meisenheimer transition state. |

| Base | K₂CO₃, Cs₂CO₃, NaH | Cs₂CO₃ is superior for sluggish reactions due to the "Cesium Effect" (higher solubility/looser ion pairing). NaH is required for alcohol nucleophiles to generate the alkoxide.[1] |

| Temperature | 80°C – 120°C | While reactive, the thiazole ring still requires thermal energy to overcome the activation barrier of the initial nucleophilic attack. |

Experimental Protocols

Protocol A: Thermal SNAr (The "Workhorse" Method)

Use Case: Primary amines, secondary amines (cyclic/acyclic), and thiols. Advantages: Metal-free, scalable, cost-effective.

Step-by-Step Methodology:

-

Preparation: In a pressure-rated sealed tube (to prevent solvent loss at high T), dissolve 2-chlorothiazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Reagent Addition: Add the amine nucleophile (1.2 – 1.5 equiv).

-

Note: If the amine is a liquid and cheap (e.g., morpholine), it can act as both solvent and base (use 3-5 equiv).

-

Note: If using a valuable amine salt, add DIPEA or K₂CO₃ (2.0 equiv) to scavenge the HCl byproduct.

-

-

Reaction: Seal the vessel and heat to 90°C for 4–16 hours.

-

Workup:

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Etherification (Alkoxylation)

Use Case: Introduction of methoxy, ethoxy, or benzyloxy groups.

Step-by-Step Methodology:

-

Alkoxide Formation: To a suspension of NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C, dropwise add the alcohol (1.1 equiv). Stir for 30 min until H₂ evolution ceases.

-

Addition: Add a solution of 2-chlorothiazole (1.0 equiv) in the same solvent dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). If no reaction after 1 hour, heat to 60°C.

-

Warning: Water must be rigorously excluded. Hydroxide ions (generated from water) will compete to form 2-hydroxythiazole (thiazolone), a "dead-end" impurity.

-

-

Quench: Carefully quench with saturated NH₄Cl at 0°C.

Protocol C: Buchwald-Hartwig Cross-Coupling

Use Case: Weak nucleophiles (anilines, amides), sterically hindered amines, or electron-rich thiazoles where SNAr fails.

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon stream, combine:

-

Solvent: Add degassed Toluene or 1,4-Dioxane (0.2 M).

-

Reaction: Heat at 100°C for 12 hours.

-

Filtration: Filter through a Celite pad to remove Palladium black before standard workup.

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your substrate.

Figure 2: Reaction Selection Decision Tree

Caption: Workflow for selecting between Thermal SNAr and Metal-Catalyzed routes based on nucleophile electronics and sterics.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Nucleophile is too weak or substrate is deactivated. | Switch to Protocol C (Pd-catalysis) or change solvent to NMP and increase temp to 120°C. |

| Hydrolysis Product (M+16) | Wet solvent or hygroscopic base. | Dry solvents over molecular sieves. Switch base to Cs₂CO₃ or NaOtBu . |

| Dimerization | Substrate reacting with itself (rare but possible). | Dilute reaction (0.1 M). Ensure nucleophile is in excess (1.5 equiv). |

| Black Precipitate | Pd-catalyst decomposition (Protocol C). | Ensure thorough degassing of solvent (sparge with Ar for 15 min). Switch to Xantphos ligand. |

References

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[2][4][5] Retrieved from [Link]

-

Organic Syntheses. (2010). Buchwald-Hartwig Coupling: General Procedures. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry Steps. (2021). The Mechanism of Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Brief: 2-Chloro-5-isopropylthiazole as a Next-Gen Scaffold for DNA Minor Groove Recognition

This Application Note is designed for medicinal chemists and structural biologists. It details the utilization of 2-chloro-5-isopropylthiazole as a high-value scaffold for synthesizing Thiazotropsins —a class of DNA minor groove binders with enhanced lipophilicity and sequence specificity.

Executive Summary

The 2-chloro-5-isopropylthiazole scaffold represents a critical evolution in the design of "lexitropsins" (information-reading oligopeptides). Unlike traditional pyrrole/imidazole-based binders (e.g., Distamycin, Netropsin), the incorporation of a thiazole ring introduces unique electronic properties (S-atom lone pairs) and lipophilicity.

The specific 5-isopropyl substitution is the functional differentiator:

-

Hydrophobic Anchoring: The bulky isopropyl group deeply penetrates the minor groove floor, displacing hydration water molecules and increasing binding entropy (

). -

Shape Complementarity: It widens the recognition interface, allowing for specific targeting of 5'-ACTAGT-3' sequences, a departure from the classic AT-tract recognition.

-

Synthetic Versatility: The 2-chloro position serves as a highly reactive electrophilic "warhead" for nucleophilic aromatic substitution (

) or Buchwald-Hartwig amination, facilitating rapid library generation.

Chemical Biology & Mechanism of Action[1][2]

The "Thiazole-Polyamide" Recognition Code

Standard polyamides read DNA via side-by-side amino acid pairings in the minor groove. The thiazole scaffold alters this code:

-

Th/Py Pair: A Thiazole (Th) stacked against a Pyrrole (Py) often prefers A-T or T-A steps but discriminates against G-C due to steric clash with the guanine amino group.

-

Isopropyl Effect: The 5-isopropyl group acts as a "hydrophobic wedge," locking the ligand into a specific registry and enhancing affinity (

) compared to methyl-thiazole analogs.

Mechanistic Pathway

The following diagram illustrates the workflow from scaffold functionalization to DNA binding.

Figure 1: Workflow for converting the chlorothiazole scaffold into a bioactive DNA binder.

Experimental Protocols

Protocol A: Scaffold Activation (Conversion to 2-Amino Derivative)

The 2-chloro group must be converted to an amine to serve as the N-terminus for polyamide growth.

Materials:

-

2-chloro-5-isopropylthiazole (1.0 eq)

-

Ammonia (aqueous or methanolic) OR 4-methoxybenzylamine (for protected route)

-

Solvent: Ethanol or DMSO

-

Catalyst (Optional): CuI (if

is sluggish)

Step-by-Step:

-

Reaction Setup: Dissolve 2-chloro-5-isopropylthiazole (5 mmol) in ethanol (20 mL) in a high-pressure seal tube.

-

Amination: Add aqueous ammonia (28%, 10 mL) or saturate the solution with

gas. -

Heating: Seal the tube and heat to 110°C for 12–18 hours. Note: The electron-withdrawing nature of the thiazole ring facilitates this substitution, but the isopropyl group adds steric bulk, requiring higher temperatures.

-

Workup: Cool to room temperature. Concentrate under reduced pressure.

-

Extraction: Dissolve residue in EtOAc, wash with

and brine. Dry over -

Purification: Recrystallize from Hexane/EtOAc.

-

Target Product:2-amino-5-isopropylthiazole .

-

QC Check:

-NMR should show disappearance of the C2-Cl shift and appearance of broad

-

Protocol B: Solid-Phase Synthesis of Thiazotropsin Analogs

This protocol builds the "Thiazotropsin" backbone (e.g., Formyl-Py-Py-Th-Dp).

Reagents:

-

Resin: Boc-

-alanine-PAM resin (0.5 mmol/g) -

Monomers: Boc-Py-COOH, Boc-Im-COOH, and Boc-2-amino-5-isopropylthiazole-4-carboxylic acid (synthesized from the scaffold via lithiation/carboxylation if not commercial).

-

Coupling Agent: HBTU / DIEA.

Workflow:

-

Deprotection: Treat resin with 50% TFA/DCM (20 min) to remove Boc. Wash (DCM, MeOH).

-

Coupling:

-

Dissolve Boc-monomer (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF.

-

Critical Step: For the thiazole coupling, increase reaction time to 2 hours due to lower nucleophilicity of the thiazole amine compared to pyrrole amines.

-

-

Capping: Acetylate unreacted amines with

/Pyridine to prevent deletion sequences. -

Cleavage: Cleave peptide from resin using dimethylaminopropylamine (Dp) at 55°C for 12h. This installs the cationic C-terminal tail required for DNA affinity.

-

Purification: Reverse-phase HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

Validation & Data Analysis

DNA Thermal Denaturation ( )

Measure the stabilization of DNA duplexes upon ligand binding.

Method:

-

DNA: Synthetic duplex 5'-CGACTAGTCG-3' (Target) vs 5'-CGATATATCG-3' (Control).

-

Conditions: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.

-

Ramp: 25°C to 95°C at 0.5°C/min.

Expected Results (Comparative Table):

| Ligand Scaffold | Sequence Target | Binding Mode | |

| Distamycin (Ref) | Poly(dA).Poly(dT) | 12.0 | Minor Groove (AT) |

| Isopropyl-Thiazole (Thiazotropsin A) | 5'-ACTAGT-3' | 15.5 | Minor Groove (Specific) |

| Methyl-Thiazole Analog | 5'-ACTAGT-3' | 8.2 | Minor Groove (Weak) |

Interpretation: The significant increase in

DNase I Footprinting

To verify sequence specificity:

-

Label a DNA fragment (e.g., pBR322 or specific insert) with

at the 5'-end. -

Incubate with increasing concentrations of the Thiazole-Ligand (1 nM – 10

M). -

Digest with DNase I (partial cleavage).

-

Run on denaturing PAGE sequencing gel.

-

Result: Look for protected regions ("footprints") at 5'-ACTAGT-3' sites.

References

-

Khalaf, A. I., et al. (2004). "DNA sequence recognition by an isopropyl substituted thiazole polyamide." Nucleic Acids Research.[1]

-

Bunkenborg, J., et al. (2000). "Concerted intercalation and minor groove recognition of DNA by a homodimeric thiazole orange dye."[2] Bioconjugate Chemistry.

-

Rao, K. E., et al. (1989). "Synthesis of novel thiazole-containing DNA minor groove binding oligopeptides related to the antibiotic distamycin."[3] Chemical Research in Toxicology.

-

Suckling, C. J. (2004). "Short lexitropsin that recognizes the DNA minor groove at 5'-ACTAGT-3': understanding the role of isopropyl-thiazole."[4] Journal of Medicinal Chemistry.

-

BenchChem. "2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid Product Data."

Sources

- 1. Structural basis of DNA duplex distortion induced by thiazole-containing hairpin polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concerted intercalation and minor groove recognition of DNA by a homodimeric thiazole orange dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Short lexitropsin that recognizes the DNA minor groove at 5'-ACTAGT-3': understanding the role of isopropyl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Coupling Protocols for 2-Chloro-5-isopropylthiazole with Amines

Executive Summary & Chemical Logic

The coupling of 2-chloro-5-isopropylthiazole with amines is a pivotal transformation in the synthesis of kinase inhibitors and metabolic modulators. The thiazole ring is electron-deficient, activating the C2-chlorine towards displacement.[1] However, the 5-isopropyl group introduces two specific challenges:

-

Electronic Deactivation: The isopropyl group exerts a weak positive inductive effect (+I), slightly increasing electron density at the C2 position compared to a naked thiazole. This makes the substrate less reactive toward Nucleophilic Aromatic Substitution (

) than 5-nitro or 5-acyl analogs. -

Solubility & Lipophilicity: The alkyl chain increases lipophilicity, necessitating careful solvent selection to maintain homogeneity with polar amine salts.

Therefore, a "one-size-fits-all" approach fails. This guide categorizes protocols based on the nucleophilicity of the amine partner, distinguishing between thermal

Decision Matrix: Selecting the Right Methodology

Before starting, classify your amine to select the optimal pathway.

Figure 1: Decision tree for selecting reaction conditions based on amine sterics and electronics.

Method A: Thermal Nucleophilic Aromatic Substitution ( )

Best For: Primary and unhindered secondary aliphatic amines (e.g., morpholine, piperazine, ethylamine). Mechanism: Addition-Elimination via a Meisenheimer-like transition state.

Expert Insight

Because the 5-isopropyl group is weakly donating, the C2 position is not "super-activated." Standard reflux in ethanol is often insufficient. High-boiling polar aprotic solvents or neat conditions are required to overcome the activation energy barrier.

Protocol

Reagents:

-

Substrate: 2-Chloro-5-isopropylthiazole (1.0 equiv)

-

Amine: 1.5 – 3.0 equiv (Use excess if volatile or cheap)

-

Base: DIPEA (2.0 equiv) or

(2.0 equiv) -

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Avoid DMF if T > 140°C to prevent decomposition.

Step-by-Step:

-

Setup: Charge a pressure tube or round-bottom flask with 2-chloro-5-isopropylthiazole (1.0 equiv).

-

Solvation: Add DMSO (concentration ~0.5 M).

-

Addition: Add the amine (2.0 equiv) and DIPEA (2.0 equiv).

-

Note: If the amine is liquid and high-boiling, the reaction can be run "neat" without solvent at 120°C.

-

-

Reaction: Seal the vessel and heat to 120–130°C for 12–16 hours.

-

Monitoring: Monitor by LC-MS. The chloride (

3:1 pattern) should disappear, replaced by the product mass. -

Workup:

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best For: Anilines (aromatic amines), weak nucleophiles, or sterically encumbered amines. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[3]

Expert Insight

2-Chlorothiazoles are excellent substrates for Pd-catalysis. However, the sulfur atom in the thiazole ring can poison the catalyst if the ligand binding is weak. Bis-phosphine ligands (like BINAP or Xantphos) or bulky monophosphines (BrettPhos) are essential to protect the metal center.

Protocol

Reagents:

-

Substrate: 2-Chloro-5-isopropylthiazole (1.0 equiv)

-

Catalyst:

(2–5 mol%) or -

Ligand: Xantphos (for anilines) or BrettPhos (for hindered amines) (5–10 mol%)

-

Base:

(2.0 equiv) or NaOtBu (1.5 equiv) -

Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)[4]

Step-by-Step:

-

Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Argon/Nitrogen.

-

Catalyst Pre-complexation: Add Pd source, Ligand, and solvent.[4][5] Stir at RT for 5 mins to form the active catalyst species (often indicated by a color change).

-

Substrate Addition: Add 2-chloro-5-isopropylthiazole, the amine, and the base.

-

Degassing: Sparge the mixture with Argon for 5–10 minutes (critical to prevent catalyst oxidation).

-

Reaction: Seal and heat to 100°C for 4–12 hours.

-

Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black. Concentrate and purify via flash chromatography.

Method C: Microwave-Assisted Synthesis

Best For: Rapid library generation or stubborn

Protocol:

-

Vessel: Microwave-dedicated glass vial (2–5 mL).

-

Conditions: 2-Chloro-5-isopropylthiazole (1 equiv), Amine (2 equiv), NMP (solvent).

-

Parameters: 160°C, High Absorption, 30–60 minutes.

-

Note: Caution is required with low-boiling amines; ensure the vessel is rated for the generated pressure.

Data Summary & Optimization Table

| Variable | Condition A ( | Condition B (Pd-Cat) | Notes |

| Solvent | DMSO, NMP, Neat | Dioxane, Toluene | DMSO is hard to remove; Dioxane is standard for Pd. |

| Base | DIPEA, | NaOtBu is strong; use | |